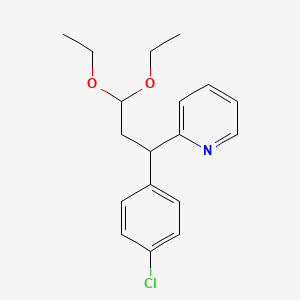
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is an organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal typically involves the following steps:
Formation of the Aldehyde Intermediate: The initial step involves the formation of the aldehyde intermediate, which can be achieved through the reaction of 3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC).
Acetal Formation: The aldehyde intermediate is then reacted with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the diethyl acetal.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal can undergo various chemical reactions, including:
Oxidation: The acetal can be hydrolyzed to the corresponding aldehyde, which can then be oxidized to the carboxylic acid using reagents such as potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and acetals.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal would depend on its specific application. For example, if used as a pharmaceutical intermediate, its mechanism would involve the biochemical pathways targeted by the final drug product. The molecular targets and pathways would vary accordingly.
Comparison with Similar Compounds
Similar Compounds
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde: The aldehyde form without the acetal group.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol: The alcohol form.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl carboxylic acid: The carboxylic acid form.
Uniqueness
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is unique due to its acetal functional group, which provides stability and protection to the aldehyde group, allowing for selective reactions and applications in various fields.
Properties
Molecular Formula |
C18H22ClNO2 |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3,3-diethoxypropyl]pyridine |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-18(22-4-2)13-16(17-7-5-6-12-20-17)14-8-10-15(19)11-9-14/h5-12,16,18H,3-4,13H2,1-2H3 |
InChI Key |
ALYLOUQYCVDQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



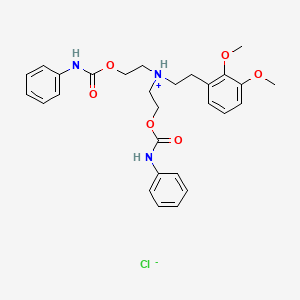

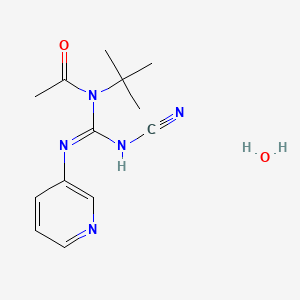

![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
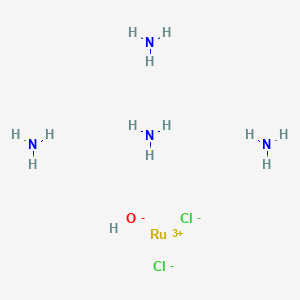
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
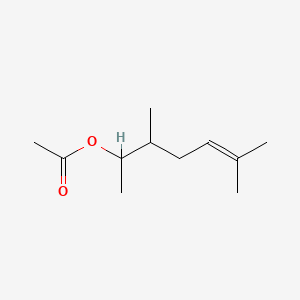

![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
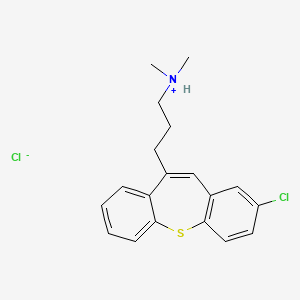
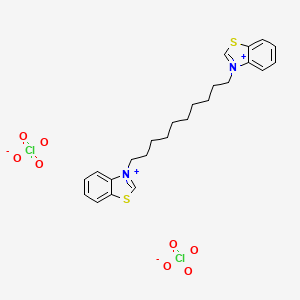
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
